MFCD18911023

Description

Based on analogous compounds (e.g., CAS 1046861-20-4 and 1761-61-1), MFCD18911023 may feature a halogenated aromatic ring system (e.g., bromine or chlorine substituents) and a boronic acid moiety. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Hypothetically, this compound could exhibit:

Properties

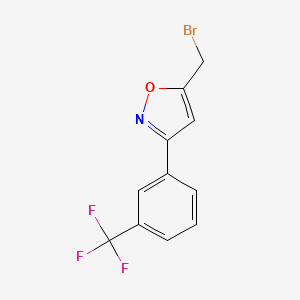

IUPAC Name |

5-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c12-6-9-5-10(16-17-9)7-2-1-3-8(4-7)11(13,14)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWICCQKZLMHZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18911023 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable bromomethylating agent in the presence of a base to form the desired oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

Coupling Reactions: The trifluoromethyl-substituted phenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a building block for the development of bioactive compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18911023 would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Comparative Properties of MFCD18911023 and Analogous Compounds

Structural and Functional Differences

Halogenation pattern :

- This compound and CAS 1046861-20-4 both feature bromine and chlorine on the aromatic ring, enhancing their reactivity in cross-coupling reactions. In contrast, CAS 1761-61-1 lacks chlorine but includes a carboxylic acid group, reducing its utility in metal-catalyzed reactions but increasing acidity for pH-dependent applications .

Boron vs. Carboxylic acid: The boronic acid group in this compound enables covalent bonding with diols and transition metals, making it ideal for catalysis. CAS 1761-61-1’s carboxylic acid group favors hydrogen bonding and salt formation, limiting its use in organometallic chemistry .

Synthetic accessibility :

Pharmacological and Industrial Relevance

- Its low Log Kp (-6.21 cm/s) indicates poor skin penetration, limiting topical use .

- CAS 1761-61-1 : Higher solubility (0.687 mg/ml) and lower molecular weight make it suitable for aqueous formulations, though its lack of boron restricts catalytic applications .

Research Implications and Limitations

- Advantages of this compound : Combines halogenated stability with boronic acid reactivity, ideal for targeted drug synthesis.

- Limitations: Limited solubility may necessitate co-solvents or derivatization for industrial-scale reactions.

- Future directions : Structural optimization to enhance solubility (e.g., PEGylation) or substituent variation (e.g., fluorine for improved metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.